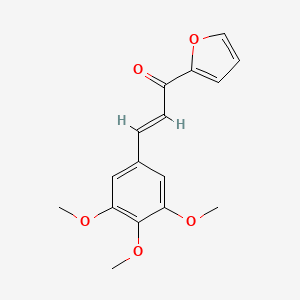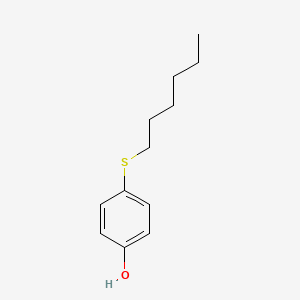![molecular formula C8H5NO3 B6326361 Furo[2,3-b]pyridine-4-carboxylic acid CAS No. 1500260-63-8](/img/structure/B6326361.png)
Furo[2,3-b]pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H5NO3 It is part of the furo[2,3-b]pyridine family, which consists of fused pyridine and furan rings
作用機序
Target of Action
Furo[2,3-b]pyridine-4-carboxylic acid is a complex compound that has been studied for its potential applications in various biochemical processes . .
Mode of Action
The compound is involved in a multi-catalytic protocol, which includes gold, palladium, and phosphoric acid. This protocol enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . The compound’s interaction with its targets leads to the construction of diverse furo[2,3-b]pyridine derivatives .
Biochemical Pathways
The compound is part of a biochemical pathway that involves the sequential catalysis of gold, palladium, and phosphoric acid . This pathway leads to the construction of diverse furo[2,3-b]pyridine derivatives, which can be further converted to complex heterocycles after simple derivations .
Result of Action
The result of the compound’s action is the construction of diverse furo[2,3-b]pyridine derivatives in a one-pot fashion with uniformly good to excellent yields and diastereo and enantioselectivities . These derivatives can be further converted to complex heterocycles after simple derivations .
生化学分析
Cellular Effects
Pyridone heterocycles, such as furo[2,3-b]pyridines, have shown significant anticancer activity .
Temporal Effects in Laboratory Settings
Furo[2,3-b]pyridine derivatives have been constructed in a one-pot fashion with uniformly good to excellent yields and diastereo and enantioselectivities .
Metabolic Pathways
Furo[2,3-b]pyridine derivatives have been associated with various biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]pyridine-4-carboxylic acid can be achieved through various methods. One notable method involves a multi-catalytic protocol using gold, palladium, and phosphoric acid. This method enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . This one-pot synthesis provides good to excellent yields and high diastereo- and enantioselectivities.
Industrial Production Methods
These suppliers often provide the compound in bulk quantities, ensuring its availability for large-scale research and industrial applications .
化学反応の分析
Types of Reactions
Furo[2,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include gold, palladium, and phosphoric acid for catalytic processes . Other reagents may include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the asymmetric [4 + 2] cycloaddition process yields enantioenriched furo[2,3-b]pyridine derivatives .
科学的研究の応用
Furo[2,3-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
類似化合物との比較
Furo[2,3-b]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
Furo[3,2-b]pyridine-6-carboxylic acid: Another member of the furo[2,3-b]pyridine family with similar structural features but different functional groups.
Pyrrolo[2,3-b]pyridine: A compound with a fused pyridine and pyrrole ring, studied for its biological activities.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, which make it a valuable compound for various research applications.
特性
IUPAC Name |
furo[2,3-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-1-3-9-7-5(6)2-4-12-7/h1-4H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZNEWDBYCXJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)C=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![benzyl N-[4-(4-hydroxyphenyl)phenyl]carbamate](/img/structure/B6326387.png)

